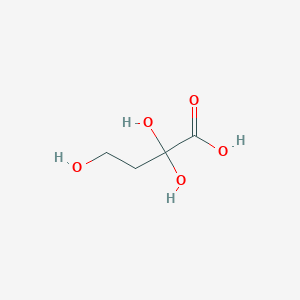

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was first isolated from the medicinal plant Croton sublyratus and has been identified in Croton stellatopilosus . (2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is known for its antibacterial activity against Helicobacter pylori, the bacteria responsible for gastric ulcers . In Japan, it is used as a pharmaceutical drug under the trade name Kelnac for the treatment of gastritis and gastric ulcers .

Preparation Methods

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid can be synthesized through a practical total synthesis method involving highly Z-selective Wittig olefination of α-acetal ketones . This method provides a useful approach for constructing trisubstituted olefin moieties. The synthesis involves the olefination of aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether, resulting in excellent Z-selectivity .

Industrial production methods include the preparation of inclusion complexes by mixing plaunotol with cyclodextrins such as α-CD, β-CD, γ-CD, and hydroxypropyl-β-cyclodextrin . These inclusion complexes are characterized using techniques like SEM, XRD, DSC, and FT-IR, and are evaluated for their aqueous solubility and thermal stability .

Chemical Reactions Analysis

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triphenylphosphonium salts, potassium base, and 18-crown-6 ether for the Wittig olefination . Major products formed from these reactions include trisubstituted olefin moieties .

Scientific Research Applications

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other diterpene compounds . In biology, it has been shown to have antibacterial activity against Helicobacter pylori, making it useful in the treatment of gastric ulcers . In medicine, it is used as a pharmaceutical drug for treating gastritis and gastric ulcers under the trade name Kelnac . In industry, it is used in the preparation of inclusion complexes with cyclodextrins to enhance its solubility and antibacterial activity .

Mechanism of Action

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid promotes healing of the gastric mucosa through several mechanisms. It enhances the production of mucus and bicarbonate in the stomach, which serve as protective barriers and neutralize stomach acid . Additionally, plaunotol increases the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) expression, contributing to its gastroprotective effects . It also exhibits anti-inflammatory activity by inhibiting nitric oxide production and suppressing the expression of the inducible nitric oxide synthase (iNOS) gene .

Comparison with Similar Compounds

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid is unique among diterpenes due to its specific antibacterial activity against Helicobacter pylori and its gastroprotective properties . Similar compounds include plaunolide and plaunol E, which are also isolated from Croton stellatopilosus . These compounds exhibit anti-inflammatory activity but differ in their inhibitory effects on nitric oxide production and gene expression . This compound’s ability to enhance mucus and bicarbonate production, as well as its specific antibacterial activity, sets it apart from other diterpenes .

Properties

CAS No. |

95310-55-7 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(2E,6E,10Z,14E)-10-(hydroxymethyl)-2,6,14-trimethylhexadeca-2,6,10,14-tetraenedioic acid |

InChI |

InChI=1S/C20H30O5/c1-15(7-4-10-17(3)20(24)25)8-5-11-18(14-21)12-6-9-16(2)13-19(22)23/h8,10,12-13,21H,4-7,9,11,14H2,1-3H3,(H,22,23)(H,24,25)/b15-8+,16-13+,17-10+,18-12- |

InChI Key |

WABHLKFUWZBQML-XZYVXGMNSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/C(=O)O)/C)/CO)/CC/C=C(\C)/C(=O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)O)C)CO)CCC=C(C)C(=O)O |

Synonyms |

plaunotol M-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Phenylsulfonyl)propyl]benzoic acid](/img/structure/B1231508.png)